Propyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate
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Overview
Description
PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE is a complex organic compound characterized by its unique structural features It contains a propyl group, a benzoate ester, and an acetamido group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method includes the acylation of 3,4-dimethoxyphenylacetic acid with propyl 4-aminobenzoate under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoate
- Ethyl 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoate
- Butyl 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoate
Uniqueness
PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO5 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
propyl 4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO5/c1-4-11-26-20(23)15-6-8-16(9-7-15)21-19(22)13-14-5-10-17(24-2)18(12-14)25-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22) |
InChI Key |
YUIZKRGSTUNABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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